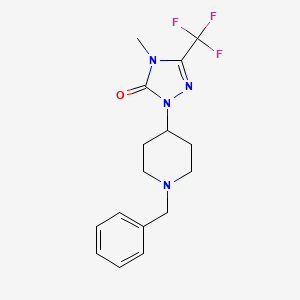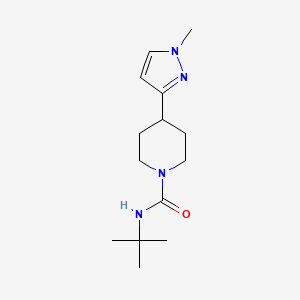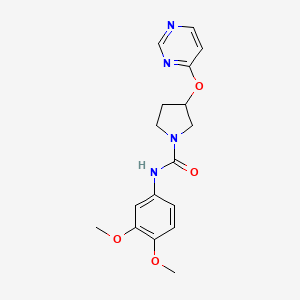![molecular formula C23H23NO3S B6427533 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide CAS No. 2034242-50-5](/img/structure/B6427533.png)
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide, also known as Xanthomine, is a synthetic compound that has been studied for its potential applications in scientific research. It is a highly hydrophobic molecule that can be used for a variety of purposes, including as a fluorescent probe for the detection of biomolecules and as a therapeutic agent for the treatment of certain diseases. Xanthomine has a wide range of biochemical and physiological effects, and its synthesis can be achieved using a variety of methods.
科学研究应用
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide has been found to have a variety of scientific research applications. It has been used as a fluorescent probe for the detection of biomolecules, such as proteins and DNA. It can also be used as a therapeutic agent for the treatment of certain diseases, such as cancer. This compound has also been used in the synthesis of other compounds, such as cyclic peptides, and it has been used in the study of enzyme kinetics.
作用机制
The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide is not fully understood. It is believed to interact with certain proteins and enzymes, resulting in changes in their activity. It is also believed to interact with DNA and RNA, resulting in changes in gene expression. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to interact with certain proteins and enzymes, resulting in changes in their activity. It has also been found to interact with DNA and RNA, resulting in changes in gene expression. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.
实验室实验的优点和局限性
The use of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, which makes it a convenient tool for research. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for a variety of applications. On the other hand, this compound has a limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.
未来方向
The potential future directions of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide research are numerous. One potential direction is the further study of its mechanism of action, which could help to improve its therapeutic efficacy. Additionally, further research could be conducted on its potential applications in the detection of biomolecules and its use in the synthesis of other compounds. Additionally, further research could be conducted on its potential as an antioxidant and anti-inflammatory agent, which could lead to the development of novel treatments for certain diseases. Finally, further research could be conducted on its solubility, which could lead to the development of new methods for its use in laboratory experiments.
合成方法
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide can be synthesized using a variety of methods, including the Sonogashira coupling reaction and the Suzuki coupling reaction. The Sonogashira coupling reaction involves the use of copper (I) and palladium (II) catalysts to form a carbon-carbon bond between two alkyl halides. The Suzuki coupling reaction utilizes a palladium (II) catalyst to form a carbon-carbon bond between an aryl halide and an alkyl halide. Both of these methods have been used to synthesize this compound and have been found to be effective for the purpose.
属性
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-13-10-16(17-11-14-28-15-17)9-12-24-23(26)22-18-5-1-3-7-20(18)27-21-8-4-2-6-19(21)22/h1-8,11,14-16,22,25H,9-10,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBPFAWNADYQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC(CCO)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427457.png)

![5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6427475.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6427480.png)
![1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole](/img/structure/B6427485.png)
![2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B6427488.png)
![2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide](/img/structure/B6427496.png)
![2-(4-fluorophenoxy)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide](/img/structure/B6427504.png)
![N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6427506.png)
![2-{1-oxo-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B6427510.png)
![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6427534.png)
![(2E)-3-phenyl-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6427541.png)
